molecular formula C4H4N4 B2364054 1-Methyl-1H-1,2,3-triazole-4-carbonitrile CAS No. 1142927-01-2

1-Methyl-1H-1,2,3-triazole-4-carbonitrile

Cat. No.: B2364054
CAS No.: 1142927-01-2
M. Wt: 108.104
InChI Key: CTUSCHMWIYXOOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Methyl-1H-1,2,3-triazole-4-carbonitrile is a heterocyclic compound with the molecular formula C₄H₄N₄. It is part of the triazole family, which is known for its diverse applications in various fields, including pharmaceuticals, agriculture, and materials science. This compound is characterized by a triazole ring substituted with a methyl group and a cyano group at specific positions, making it a versatile building block in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methyl-1H-1,2,3-triazole-4-carbonitrile can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 3-cyanobenzyl alcohol with formaldehyde in the presence of a base can yield the desired triazole compound . Another method involves the use of amido-nitriles, which undergo cyclization to form the triazole ring .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of solvents, catalysts, and reaction temperatures are crucial factors in scaling up the production process .

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-1H-1,2,3-triazole-4-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield triazole derivatives with hydroxyl or carbonyl groups, while substitution reactions can introduce various alkyl or aryl groups .

Comparison with Similar Compounds

Uniqueness: 1-Methyl-1H-1,2,3-triazole-4-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1-methyltriazole-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4N4/c1-8-3-4(2-5)6-7-8/h3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTUSCHMWIYXOOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=N1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

108.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.